

1,3-Dibromobenzene-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 1,3-Dibromobenzene-d4

Cat. No.: B13439422

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Technical Guide: 1,3-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3-Dibromobenzene-d4**, a deuterated aromatic compound of significant interest in analytical and pharmaceutical research. This document covers its core physicochemical properties, synthesis, and its critical application as an internal standard in bioanalytical method development, particularly in the context of antiviral drug research.

Core Data Presentation

1,3-Dibromobenzene-d4 is the deuterated isotopologue of 1,3-Dibromobenzene. The incorporation of four deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Property	Value
Chemical Name	1,3-Dibromobenzene-2,4,5,6-d4
CAS Number	1616983-07-3
Molecular Formula	C ₆ D ₄ Br ₂
Molecular Weight	239.93 g/mol
Appearance	Colorless to light yellow liquid
Synonyms	m-Dibromobenzene-d4, Benzene-1,2,3,5-d4, 4,6-dibromo

Applications in Research and Drug Development

The primary application of **1,3-Dibromobenzene-d4** is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility is particularly relevant in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

A significant area of application relates to the development of antiviral therapeutics. The non-deuterated parent compound, 1,3-Dibromobenzene, is a key starting material in the synthesis of Lufotrelvir (PF-07304814), an investigational antiviral agent that has been in clinical trials for the treatment of COVID-19.^[1] Lufotrelvir is a prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Given this synthetic lineage, **1,3-Dibromobenzene-d4** serves as a logical and effective internal standard for the bioanalysis of Lufotrelvir, its active metabolite, or related impurities during preclinical and clinical development.

Experimental Protocols

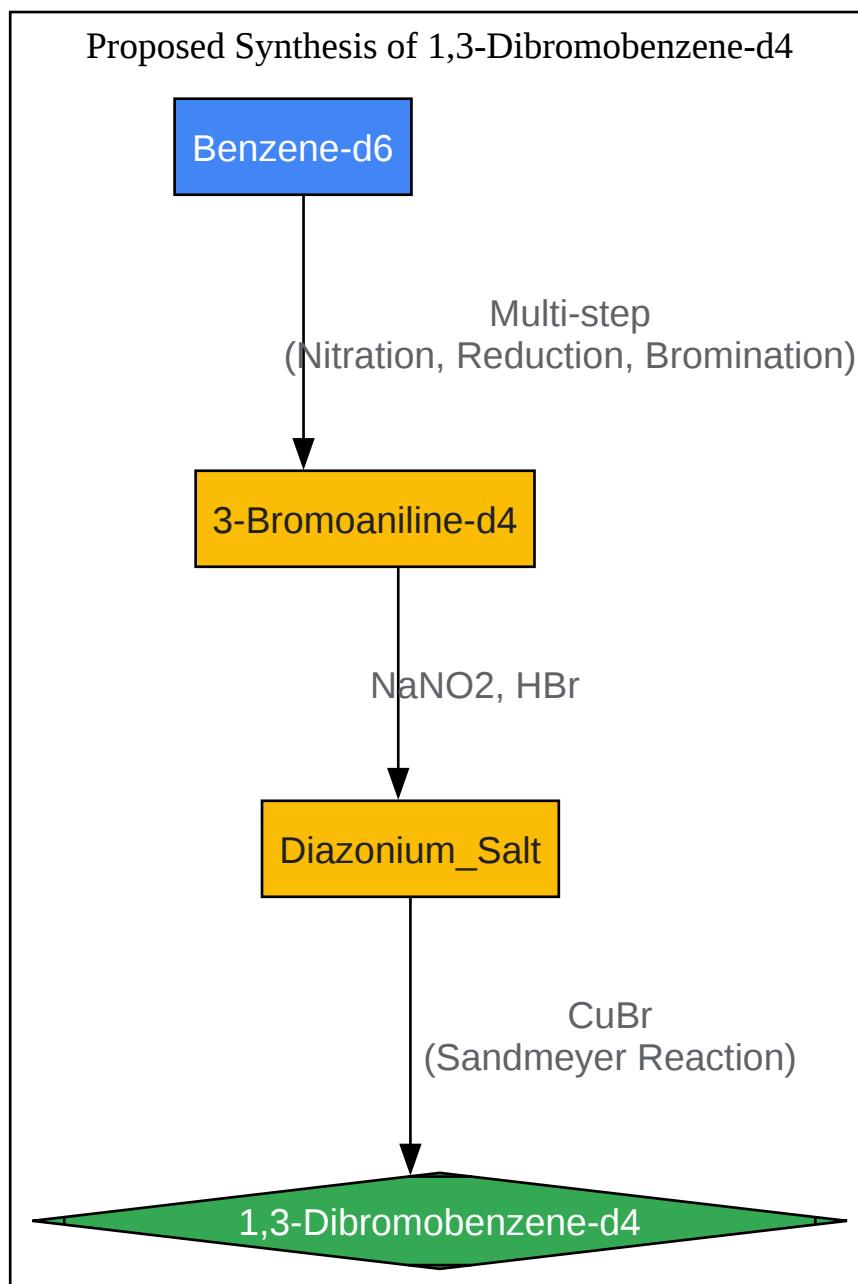
Proposed Synthesis of **1,3-Dibromobenzene-d4**

While specific literature detailing the synthesis of **1,3-Dibromobenzene-d4** is not readily available, a logical synthetic route can be adapted from established methods for preparing deuterated and brominated aromatic compounds. A common method for preparing 1,3-dibromobenzene is the Sandmeyer reaction using 3-bromoaniline.^[1] To prepare the deuterated analogue, one would start with a deuterated precursor.

Hypothetical Two-Step Synthesis:

- Nitration of Benzene-d6: Benzene-d6 is first nitrated to form nitrobenzene-d5.
- Reduction to Aniline-d5: The nitro group is then reduced to an amine, yielding aniline-d5.
- Bromination: Aniline-d5 is brominated to introduce a bromine atom at the meta position.
- Sandmeyer Reaction: The resulting deuterated bromoaniline undergoes a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide to replace the amino group with a second bromine atom, yielding the final product, **1,3-Dibromobenzene-d4**.

An alternative approach involves the direct replacement of halogen atoms with deuterium via a Grignard reaction with heavy water (D_2O).



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Caption: Proposed synthetic pathway for **1,3-Dibromobenzene-d4**.

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines a general workflow for quantifying an analyte (e.g., Lufotrelvir) in a biological matrix (e.g., human plasma) using **1,3-Dibromobenzene-d4** as a surrogate internal standard. In an ideal scenario, a deuterated version of the analyte itself would be used; however, when that is not available, a stable isotope-labeled synthetic precursor can be a viable alternative, though careful validation is required.

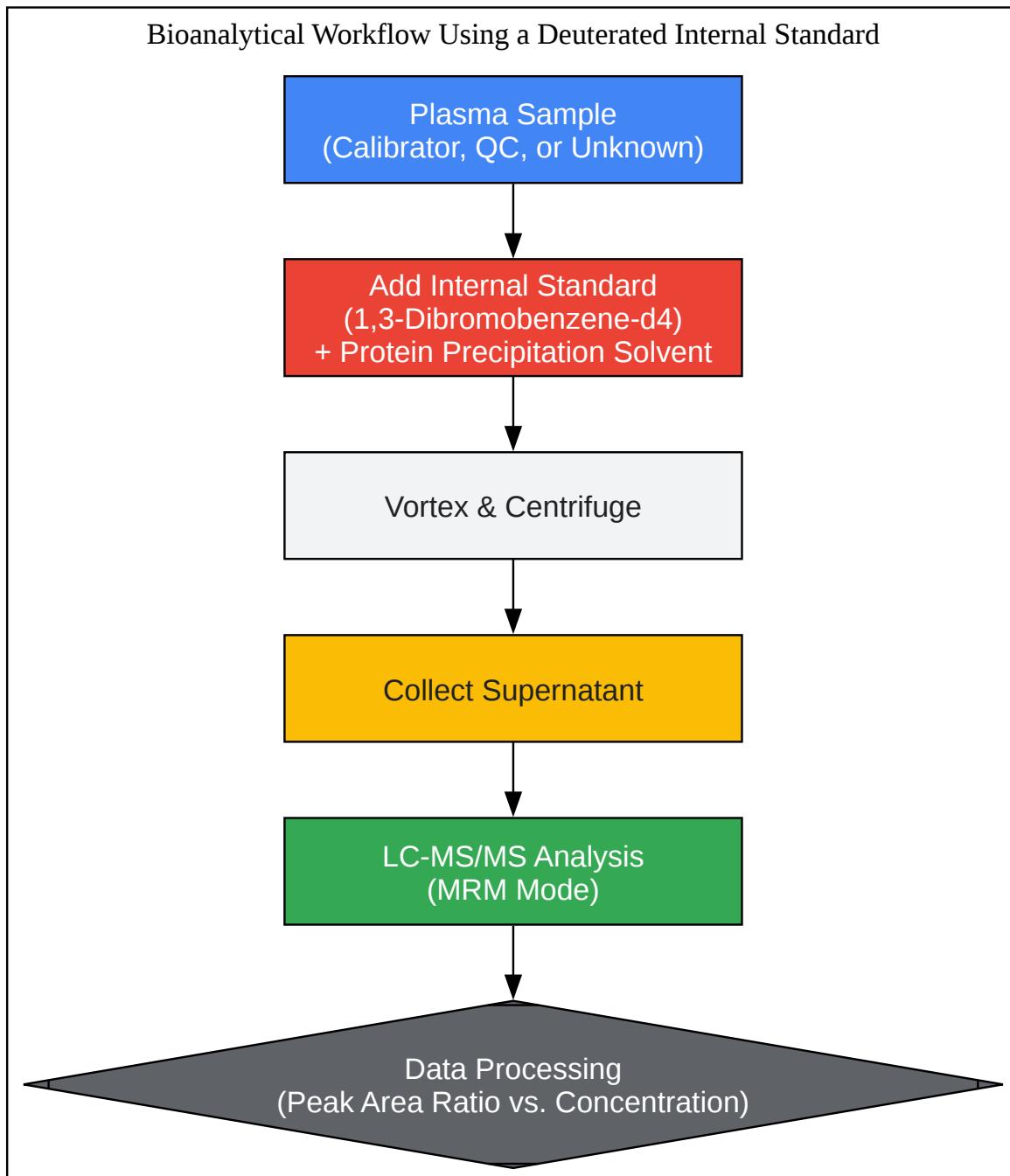
Materials:

- Analyte of interest (e.g., Lufotrelvir)
- Internal Standard (IS): **1,3-Dibromobenzene-d4**
- Biological Matrix: Blank human plasma
- Solvents: HPLC-grade methanol, acetonitrile, water, formic acid
- Protein Precipitation Agent: Acetonitrile or methanol, often containing 0.1% formic acid.

Procedure:

- Preparation of Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.
 - Create a working standard solution of the analyte by serial dilution of the stock solution.
 - Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation agent.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of the working IS solution.
 - Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC): Inject a small volume (e.g., 5-10 μ L) of the supernatant onto a suitable analytical column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.
 - Mass Spectrometry (MS/MS): Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both the analyte and **1,3-Dibromobenzene-d4**.
- Data Analysis:
 - Integrate the peak areas for the analyte and the IS.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: General workflow for sample analysis using an internal standard.

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References

- 1. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]
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